Methoxyflurane is a clear colorless liquid with a sweet fruity odor. (NTP, 1992) Methoxyflurane is an ether in which the two groups attached to the central oxygen atom are methyl and 2,2-dichloro-1,1-difluoroethyl. It has a role as an inhalation anaesthetic, a non-narcotic analgesic, a hepatotoxic agent and a nephrotoxic agent. It is an organofluorine compound, an organochlorine compound and an ether. An inhalation anesthetic. Currently, methoxyflurane is rarely used for surgical, obstetric, or dental anesthesia. If so employed, it should be administered with nitrous oxide to achieve a relatively light level of anesthesia, and a neuromuscular blocking agent given concurrently to obtain the desired degree of muscular relaxation. (From AMA Drug Evaluations Annual, 1994, p180) In the US, methoxyflurane is one of the products that have been withdrawn or removed from the market for reasons of safety or effectiveness. An inhalation anesthetic. Currently, methoxyflurane is rarely used for surgical, obstetric, or dental anesthesia. If so employed, it should be administered with nitrous oxide to achieve a relatively light level of anesthesia, and a neuromuscular blocking agent given concurrently to obtain the desired degree of muscular relaxation. (From AMA Drug Evaluations Annual, 1994, p180) An inhalation anesthetic. Currently, methoxyflurane is rarely used for surgical, obstetric, or dental anesthesia. If so employed, it should be administered with NITROUS OXIDE to achieve a relatively light level of anesthesia, and a neuromuscular blocking agent given concurrently to obtain the desired degree of muscular relaxation. (From AMA Drug Evaluations Annual, 1994, p180)
Mechanism of Action
Methoxyflurane, like other inhalation anesthetics, exerts its effect by interacting with neuronal membranes. [] While the precise mechanism is not fully understood, it is believed to modulate the activity of ion channels, affecting neuronal excitability. [, ] Its high lipid solubility allows it to readily penetrate cell membranes, reaching target sites in the central nervous system. []
Physical and Chemical Properties Analysis
Methoxyflurane is a clear, colorless liquid with a fruity odor. [] It has a high oil/gas partition coefficient (7230 ± 50), indicating its high lipid solubility. [] This property contributes to its potency as an anesthetic agent. [] Methoxyflurane also has a relatively high blood/gas partition coefficient (68.1 ± 1.5), resulting in prolonged recovery times after administration. []
Applications
Animal models: Methoxyflurane has been used in animal models, particularly rats, to investigate anesthetic mechanisms and toxicity. [, , , , , ] Studies have focused on its metabolism, the production of fluoride ions, and the subsequent effects on renal function. [, , , , , ]
Comparative studies: Methoxyflurane has been compared to other anesthetics in terms of potency, metabolism, and effects on various physiological parameters. [, , , ] These studies provided insights into its pharmacological profile and highlighted its unique characteristics compared to other volatile anesthetics.
Electrophysiological studies: Research has explored the effects of Methoxyflurane on cardiac muscle mechanics and electrophysiology. [, , ] These studies provided insights into the influence of Methoxyflurane on cardiac function, particularly its negative inotropic effects and potential interactions with cardiac drugs. [, , ]
Metabolism studies: In vivo nuclear magnetic resonance (NMR) studies have been conducted to investigate the metabolism of Methoxyflurane in the liver. [] These studies confirmed the production of Methoxydifluoroacetate as a metabolite and provided valuable data on the dynamics of Methoxyflurane metabolism. []
Related Compounds
Inorganic Fluoride (F-)
Compound Description: Inorganic fluoride is an anion that is a known nephrotoxin. It is produced as a metabolite of methoxyflurane through O-demethylation, a metabolic pathway primarily mediated by cytochrome P450 enzymes in the liver and kidney. [, , , , ]
Relevance: Inorganic fluoride is a key metabolite of methoxyflurane and is implicated in its nephrotoxicity. Studies have shown that serum and urine concentrations of inorganic fluoride increase significantly following methoxyflurane anesthesia, and these elevations have been correlated with renal dysfunction. [, , , ] While other volatile anesthetics also produce fluoride as a metabolite, the levels achieved with methoxyflurane are significantly higher and persist for a longer duration, potentially explaining its unique toxicity profile. [, ]
Dichloroacetatic Acid
Compound Description: Dichloroacetatic acid is another metabolite produced during the O-demethylation of methoxyflurane. [] Its role in methoxyflurane-induced nephrotoxicity is not fully elucidated.
Methoxydifluoroacetic Acid (MDFA)
Compound Description: Methoxydifluoroacetic acid (MDFA) is a metabolite produced through the dechlorination pathway of methoxyflurane metabolism. []
Relevance: Research suggests that MDFA is not directly nephrotoxic and does not contribute significantly to the renal toxicity observed with methoxyflurane anesthesia. [] Although it can potentially degrade into fluoride, studies using enzyme induction and inhibition have not established a clear link between MDFA and increased fluoride production or nephrotoxicity. [] This finding distinguishes the metabolic pathways of methoxyflurane and highlights O-demethylation as the primary route leading to nephrotoxicity.
Oxalic Acid
Compound Description: Oxalic acid is a metabolite of methoxyflurane. [, ] While not directly implicated as the primary nephrotoxin, its increased excretion after methoxyflurane anesthesia has been observed.
Relevance: Although the precise mechanism is unclear, the increased excretion of oxalic acid following methoxyflurane anesthesia raises concerns about potential long-term effects, such as renal calculus formation. [, ] This finding emphasizes the need for further investigation into the long-term consequences of methoxyflurane metabolism and its potential for contributing to renal complications.
Halothane
Compound Description: Halothane is a volatile anesthetic. [, , ] It also undergoes metabolism to fluoride, but to a lesser extent than methoxyflurane.
Relevance: Halothane serves as an important comparator to methoxyflurane in nephrotoxicity studies. Although both anesthetics are metabolized to fluoride, halothane administration does not result in the same degree of serum fluoride elevation or renal dysfunction observed with methoxyflurane. [, ] This difference highlights the role of metabolic rate and specific metabolic pathways in determining the nephrotoxic potential of volatile anesthetics.
Enflurane
Compound Description: Enflurane is another volatile anesthetic agent. [, , ] Like halothane, it is metabolized to fluoride but is not associated with significant nephrotoxicity.
Relevance: Enflurane provides further evidence that fluoride production alone does not dictate the nephrotoxic potential of an anesthetic agent. Compared to methoxyflurane, enflurane shows significantly lower fluoride levels and minimal evidence of renal damage, even after prolonged exposure. [, , ] This difference emphasizes the importance of considering the specific metabolic pathways and the rate of metabolite production when assessing the safety profile of volatile anesthetics.
Sevoflurane
Compound Description: Sevoflurane is a volatile anesthetic that is metabolized to fluoride. [] Despite achieving plasma fluoride levels comparable to those seen with methoxyflurane, it has not been associated with clinically significant nephrotoxicity.
Relevance: Sevoflurane challenges the traditional view that exceeding a specific plasma fluoride threshold inevitably leads to renal damage. Despite reaching similar plasma fluoride concentrations as methoxyflurane, sevoflurane lacks the same degree of nephrotoxicity. [] This discrepancy suggests that factors beyond absolute fluoride levels, such as the site of metabolism (hepatic vs. renal) and the potential toxicity of other metabolites, might play a significant role in methoxyflurane-induced nephrotoxicity.
Thiopental
Compound Description: Thiopental is a barbiturate anesthetic agent. []
Relevance: Thiopental was often used in conjunction with methoxyflurane for anesthesia induction. [, ] This co-administration requires consideration when interpreting the electroencephalographic (EEG) effects of methoxyflurane. [] Thiopental itself affects the EEG, and its use can alter the methoxyflurane concentrations required to achieve specific EEG changes, reflecting varying depths of anesthesia. []
Nitrous Oxide
Compound Description: Nitrous Oxide is an inhaled anesthetic agent often used in combination with other anesthetic drugs. [, ]
Relevance: Similar to thiopental, nitrous oxide was frequently co-administered with methoxyflurane during anesthesia maintenance. [, ] This co-administration impacts the interpretation of methoxyflurane's effects, as nitrous oxide can alter the dose-response relationship between methoxyflurane blood levels and observed EEG stages. [] The use of nitrous oxide might necessitate higher methoxyflurane concentrations to achieve the desired anesthetic depth, influencing its overall metabolic profile.
Thiomethoxyflurane
Compound Description: Thiomethoxyflurane is a sulfur analog of methoxyflurane with significantly greater anesthetic potency. []
Relevance: Thiomethoxyflurane, while structurally similar to methoxyflurane, exhibits much higher potency and prolonged recovery time, likely due to its high lipid solubility and blood/gas partition coefficient. [] This comparison highlights how subtle structural modifications can drastically alter the pharmacological properties of anesthetic agents.
Properties
CAS Number
76-38-0
Product Name
Methoxyflurane
IUPAC Name
2,2-dichloro-1,1-difluoro-1-methoxyethane
Molecular Formula
C3H4Cl2F2O C3H4Cl2F2O CH3OCF2CHCl2
Molecular Weight
164.96 g/mol
InChI
InChI=1S/C3H4Cl2F2O/c1-8-3(6,7)2(4)5/h2H,1H3
InChI Key
RFKMCNOHBTXSMU-UHFFFAOYSA-N
SMILES
COC(C(Cl)Cl)(F)F
Solubility
less than 1 mg/mL at 66 °F (NTP, 1992) In water, 28,300 mg/L at 37 °C 6.46e+00 g/L Solubility in water, g/100ml at 37 °C: 2.83 (poor) Slight
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Pyropheophorbide a is a pheophorbide. It is a conjugate acid of a pyropheophorbide a anion. Pyropheophorbide a is a natural product found in Mizuhopecten yessoensis, Atalantia monophylla, and other organisms with data available.
14-(5-Ethyl-6-methylheptan-2-yl)-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-9-one is a natural product found in Zanthoxylum simulans, Inula salsoloides, and other organisms with data available.
Myricanone is a cyclic ketone isolated from the bark of Morella species and has been shown to exhibit cytotoxic activity against cancer cells. It has a role as an antineoplastic agent and a plant metabolite. It is a diarylheptanoid, an aromatic ether, a member of methoxybenzenes, a member of phenols and a cyclic ketone. Myricanone belongs to the class of organic compounds known as meta, meta-bridged biphenyls. These are cyclic diarylheptanoids where the two aryl groups are linked to each other by an ether group conjugated to their 3-position. Myricanone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, myricanone is primarily located in the membrane (predicted from logP).